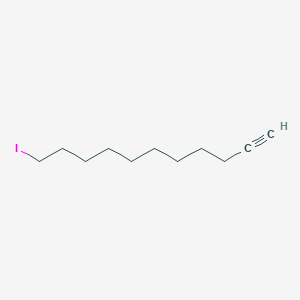

11-Iodo-1-undecyne

Description

Structure

3D Structure

Properties

CAS No. |

2468-57-7 |

|---|---|

Molecular Formula |

C11H19I |

Molecular Weight |

278.17 g/mol |

IUPAC Name |

11-iodoundec-1-yne |

InChI |

InChI=1S/C11H19I/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 |

InChI Key |

COWWYFOFCMTKHQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCI |

Origin of Product |

United States |

Synthetic Methodologies for 11 Iodo 1 Undecyne

Strategies for Carbon-Iodine Bond Formation at the Undecyl Chain

Formation of the primary iodide at the C11 position is a critical step. This is most commonly accomplished by the conversion of a terminal hydroxyl group, as the precursor 10-undecyn-1-ol (B139984) is commercially available. fishersci.atnih.gov

Direct iodination involves the conversion of a terminal alcohol, such as 10-undecyn-1-ol, into the corresponding alkyl iodide. This transformation is a frequently used functional group interconversion in organic synthesis. cmu.edu A variety of reagents can effect this change. One of the most general and convenient methods involves the use of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole (B134444) in a suitable solvent like toluene. cmu.edu This system, often referred to as the Appel reaction conditions for iodination, efficiently converts primary alcohols to primary iodides under mild conditions without affecting the terminal alkyne moiety.

Another effective system for the direct iodination of alcohols is the use of a cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) mixture in acetonitrile. cmu.edu This method is noted for being mild and efficient, leveraging the Lewis acidity of the cerium salt to activate the alcohol for nucleophilic attack by the iodide ion. cmu.edu

| Precursor | Reagents | Solvent | Conditions | Outcome |

| 10-Undecyn-1-ol | I₂, PPh₃, Imidazole | Toluene | Room Temp. | Formation of 11-iodo-1-undecyne |

| Primary Alcohol | CeCl₃·7H₂O, NaI | Acetonitrile | Reflux | Formation of Primary Alkyl Iodide cmu.edu |

This table presents common methods for the direct iodination of alcohols to form alkyl iodides.

| Precursor | Reagents | Solvent | Key Principle | Outcome |

| 11-Chloro-1-undecyne | NaI | Acetone (B3395972) | Precipitation of NaCl | Formation of this compound byjus.com |

| 11-Bromo-1-undecyne | NaI | Acetone | Precipitation of NaBr | Formation of this compound byjus.com |

This table illustrates the Finkelstein reaction for synthesizing alkyl iodides from other alkyl halides.

Direct Iodination Approaches

Approaches for Terminal Alkyne Generation

While many syntheses of this compound start with a precursor already containing the alkyne, it is theoretically possible to construct the terminal alkyne on a pre-existing C11-iodo chain.

A standard and general method for synthesizing alkynes is through the double dehydrohalogenation of vicinal or geminal dihalides. libretexts.orgnumberanalytics.com This process involves two sequential E2 elimination reactions. youtube.comjove.com To apply this to the synthesis of this compound, one would start with a precursor like 1,2-dihalo-11-iodoundecane or 1,1-dihalo-11-iodoundecane.

A very strong base is required to facilitate the second elimination from the intermediate vinyl halide. chemistrysteps.com Sodium amide (NaNH₂) dissolved in liquid ammonia (B1221849) is the most commonly used reagent for this purpose. libretexts.orgchemistrysteps.com Two equivalents of the base are needed to form the alkyne. libretexts.org If a terminal alkyne is the desired product, a third equivalent of base is often used to deprotonate the alkyne, forming an acetylide salt. libretexts.orgunacademy.com A subsequent workup with a proton source, such as water or aqueous ammonium (B1175870) chloride, is then required to yield the final terminal alkyne. libretexts.org

Alternative methods for generating a terminal alkyne involve the transformation of other functional groups, most notably aldehydes. The Corey-Fuchs reaction or the Seyferth-Gilbert homologation are powerful techniques for this one-carbon homologation. acs.org In a hypothetical synthesis of this compound, one could start with 11-iodoundecanal. The aldehyde would first be converted into a dibromoalkene using triphenylphosphine and carbon tetrabromide (the Corey-Fuchs conditions). Treatment of the resulting 1,1-dibromoalkene with a strong base, such as n-butyllithium, would then induce elimination and metal-halogen exchange, leading to a lithium acetylide intermediate which, upon aqueous workup, would yield this compound.

Dehydrohalogenation Routes

Convergent Synthesis of this compound

A convergent synthesis strategy simplifies the creation of complex molecules by preparing smaller fragments separately before coupling them together. numberanalytics.com While a linear synthesis is more common for a molecule like this compound, a convergent approach is feasible.

This could involve the coupling of two smaller, functionalized fragments. For instance, a C9 fragment bearing a terminal iodide and a reactive group for coupling could be joined with a C2 alkyne-containing fragment. A prominent example of such a coupling reaction is the Sonogashira cross-coupling, which couples a vinyl or aryl halide with a terminal alkyne. illinoisstate.edu

Alternatively, one could perform an alkylation of a smaller terminal alkyne. ucalgary.ca For example, the acetylide anion of a simple alkyne could be generated using a strong base like sodium amide and then reacted in an Sₙ2 fashion with a long-chain alkyl halide, such as 1,9-diiodononane. ucalgary.cajove.com This would require careful control of stoichiometry to favor mono-alkylation. This method is a useful way to extend carbon chains and form new carbon-carbon bonds. jove.com

Sequential Halogenation and Alkynylation Protocols

A common and reliable method for the synthesis of this compound involves a two-step sequence starting from a readily available precursor, such as 10-undecyn-1-ol. This sequential approach allows for a high degree of control over each transformation.

One established route involves the conversion of the terminal hydroxyl group of 10-undecyn-1-ol to a bromide, followed by a Finkelstein reaction to yield the desired iodide. The initial bromination can be achieved using reagents like carbon tetrabromide in the presence of triphenylphosphine. fishersci.atlookchem.comchemicalbook.com Subsequently, the resulting 11-bromo-1-undecyne is treated with an iodide salt, such as sodium iodide in acetone, to facilitate the halogen exchange. doubtnut.com The insolubility of the resulting sodium bromide in acetone drives the reaction to completion, affording this compound in good yield. doubtnut.com

Alternatively, direct iodination of a suitable precursor can be employed. For instance, the hydroxyl group of 10-undecyn-1-ol can be converted directly to an iodide using reagents like N-iodosuccinimide (NIS) and triphenylphosphine. acs.org

| Precursor | Reagents and Conditions | Intermediate | Reagents and Conditions (Finkelstein) | Final Product | Reference |

| 10-Undecyn-1-ol | 1. CBr4, PPh3, CH2Cl2, 0 °C to rt | 11-Bromo-1-undecyne | NaI, Acetone, Reflux | This compound | fishersci.atlookchem.comchemicalbook.comdoubtnut.com |

| 10-Undecyn-1-ol | 1. NIS, PPh3, CH2Cl2, 0 °C to rt | - | - | This compound | acs.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent an efficient and atom-economical approach to complex molecules like this compound. scholaris.ca While a specific one-pot synthesis for this exact compound is not extensively documented, analogous transformations on terminal alkynes suggest plausible routes.

For instance, a one-pot procedure could be envisioned starting from 1,11-dodecadiene. This would involve a selective hydroboration-oxidation of one terminal double bond to an alcohol, followed by in-situ conversion to a leaving group (e.g., tosylate or mesylate), and subsequent displacement with an iodide source. The remaining terminal double bond could then be transformed into the alkyne functionality. However, controlling the selectivity in such a multi-step one-pot reaction would be challenging.

A more direct, albeit still needing specific adaptation, one-pot approach could involve the direct iodination of a terminal alkyne precursor. Various methods for the direct iodination of terminal alkynes have been developed, often employing an iodine source and an oxidant or a catalyst. nih.govnih.govrsc.org For example, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a silver salt or a Brønsted acid can efficiently iodinate terminal alkynes. organic-chemistry.orgsioc-journal.cn A hypothetical one-pot synthesis could involve the in-situ generation of 1-undecyne (B103828) followed by immediate iodination.

| Reactants | Catalyst/Reagents | Product | Plausible Method | Reference |

| 1-Undecyne | NIS, AgNO3 (cat.) | This compound | Direct Iodination | organic-chemistry.org |

| 1-Undecyne | I2, Morpholine | This compound | Direct Iodination | researchgate.net |

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound presents interesting challenges in terms of chemo- and regioselectivity due to the presence of two reactive sites: the terminal alkyne and the primary iodide. wikipedia.org

For instance, in reactions involving nucleophiles, the primary iodide is susceptible to SN2 displacement, while the terminal alkyne can be deprotonated with a strong base to form an acetylide, which is also a potent nucleophile. The choice of reaction conditions, including the base, solvent, and temperature, can be tuned to favor one reaction pathway over the other. For example, using a bulky, non-nucleophilic base would favor the formation of the acetylide without significant substitution at the iodo-bearing carbon.

In transition-metal-catalyzed cross-coupling reactions, the reactivity of the C-I bond is generally higher than that of the terminal C-H bond of the alkyne in reactions like Sonogashira coupling. This allows for selective functionalization at the iodo-position. Conversely, reactions that specifically target the terminal alkyne, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), can be performed chemoselectively in the presence of the iodide. The regioselectivity of additions across the triple bond is also a key consideration in the synthesis of more complex derivatives. For example, hydrohalogenation of the alkyne moiety would be expected to follow Markovnikov's rule, leading to the formation of a vinyl iodide. wikipedia.org

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. nih.govacs.org Key considerations include the use of less hazardous reagents, the development of catalytic processes, and the minimization of waste.

In the context of this compound synthesis, moving away from stoichiometric reagents like triphenylphosphine in the Appel-type reactions towards catalytic methods is a significant green improvement. The use of catalytic amounts of silver or other metal salts for the direct iodination of the terminal alkyne reduces the amount of metal waste generated. rsc.org

The choice of solvent is another critical factor. Traditional syntheses often employ halogenated solvents like dichloromethane. The development of synthetic protocols in greener solvents such as acetone, or even in aqueous media, would represent a substantial advancement. doubtnut.com

Furthermore, the development of one-pot syntheses, as discussed in section 2.3.2, aligns well with green chemistry principles by reducing the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. scholaris.ca The use of recyclable catalysts, such as those supported on solid matrices, is another promising area of research for making the synthesis of this compound and its derivatives more sustainable. nih.govnih.gov

Reactivity and Mechanistic Investigations of 11 Iodo 1 Undecyne

Reactions at the Terminal Alkyne Moiety of 11-Iodo-1-undecyne

The terminal alkyne group of this compound is the primary site of its reactivity, engaging in a variety of transformations that are fundamental to organic synthesis. The acidic nature of the terminal proton and the high electron density of the carbon-carbon triple bond allow it to participate in numerous addition and coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For this compound, these reactions typically involve the activation of its terminal C-H bond to form a metal acetylide intermediate, which then couples with an organic halide.

The Sonogashira coupling is a widely utilized cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex, with a copper(I) salt, such as CuI, acting as a co-catalyst, and is carried out in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). wikipedia.orgorganic-chemistry.org

The catalytic cycle involves two interconnected processes. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. wikipedia.org Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In the context of this compound, it serves as the terminal alkyne component, coupling with various aryl or vinyl halides to produce substituted alkynes. For instance, the coupling of long-chain terminal alkynes like 1-undecyne (B103828) with aryl iodides has been demonstrated to proceed efficiently. nih.gov The reactivity of the halide partner is a key factor, with the general trend being I > Br > Cl. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Sonogashira Coupling of Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | scirp.org |

| 4-Iodo-1,1′-biphenyl | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | KF | DMAc | 60 | High | nih.gov |

| (Z)-Methyl-3-iodoacrylate | n-Hexylacetylene | [Cu(phen)(PPh₃)Br] | K₂CO₃ | Toluene | 110 | 96 | rsc.org |

| tert-Butyl-(3-iodanylphenoxy)-dimethyl-silane | 1-Undecyne | Not specified | Not specified | Not specified | Not specified | High | nih.gov |

Recent advancements have also focused on developing copper-free Sonogashira protocols to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. wikipedia.org

The Cadiot-Chodkiewicz coupling is another essential reaction for the synthesis of unsymmetrical diynes. It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base, such as an amine. rsc.orgsynarchive.comrsc.org

The mechanism begins with the deprotonation of the terminal alkyne (like this compound) by the base to form a copper(I) acetylide. alfa-chemistry.com This acetylide then reacts with the 1-haloalkyne in an oxidative addition/reductive elimination sequence at the copper center to form the 1,3-diyne product and regenerate the catalyst. alfa-chemistry.com This reaction is highly selective, producing the unsymmetrical diyne with minimal formation of homocoupled products. rsc.org

The reaction conditions are generally mild, and various functional groups are tolerated. alfa-chemistry.com Recent modifications have aimed to improve efficiency and make the reaction tolerant to air, for example, by using sodium ascorbate (B8700270) as a reductant to prevent the oxidation of the Cu(I) catalyst. chemistryviews.org

Table 2: General Conditions for Cadiot-Chodkiewicz Coupling

| Reactant 1 (Terminal Alkyne) | Reactant 2 (Haloalkyne) | Catalyst | Base | Solvent | Special Conditions | Ref |

|---|---|---|---|---|---|---|

| General Terminal Alkyne | General 1-Bromoalkyne | CuBr | n-BuNH₂ | Ethanol | Sodium ascorbate, air-tolerant | chemistryviews.org |

| Polymer-bound haloalkyne | 1-Octyne | CuCl | Not specified | Not specified | Solution-phase conditions | rsc.org |

| 2-Methyl-but-3-yn-2-ol | Bromoalkyne | Cu(I) Salt | Amine | Not specified | Classical conditions | rsc.orgalfa-chemistry.com |

The terminal alkyne of this compound can participate in various palladium-catalyzed cyclization reactions, typically with molecules containing another functional group that can react intramolecularly. However, given the simple, long, and flexible chain of this compound, intermolecular cyclizations or reactions involving a bifunctional coupling partner are more common.

Palladium-catalyzed reactions can construct complex heterocyclic and carbocyclic structures. For example, a common strategy involves the cyclization of enynes. rsc.org In a relevant synthetic scheme, a terminal alkyne can be coupled with a partner that contains both a halide and another unsaturation (like an alkene), leading to a cascade cyclization. The process is often initiated by the oxidative addition of palladium to the halide, followed by carbopalladation across the alkyne, and subsequent intramolecular reaction. nih.govnih.gov

For instance, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides is a known method to synthesize N-acyl indoles, showcasing how a terminal alkyne participates in a cyclization cascade. rsc.org

Cadiot-Chodkiewicz Coupling

Hydration and Hydrohalogenation Reactions

The terminal alkyne of this compound can undergo electrophilic addition reactions with water (hydration) and hydrogen halides (hydrohalogenation).

Hydration: The addition of water across the triple bond is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), in the presence of a mercuric salt (HgSO₄) catalyst. lumenlearning.comjove.com For a terminal alkyne like this compound, the reaction follows Markovnikov's rule, where the initial addition of a proton to the terminal carbon leads to a vinylic carbocation on the more substituted carbon. libretexts.orglibretexts.org Water then attacks this carbocation. The resulting enol intermediate is unstable and rapidly tautomerizes to the more stable keto form. lumenlearning.com Therefore, the hydration of this compound yields undecan-2-one, with the iodine atom remaining at the other end of the chain.

An alternative, complementary method is hydroboration-oxidation. This two-step process involves the anti-Markovnikov addition of a borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) across the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. libretexts.orgmsu.edu This sequence results in the formation of an aldehyde, which for this compound would be 11-iodo-undecanal.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to a terminal alkyne also follows Markovnikov's rule. The initial addition of one equivalent of HX to this compound would produce 2-halo-11-iodo-1-undecene. If a second equivalent of HX is added, the reaction proceeds to form a geminal dihalide, 2,2-dihalo-11-iodo-undecane, as the halogen adds to the same carbon atom.

Oxidative and Reductive Transformations of the Alkyne

Oxidative Transformations: The triple bond of this compound can be cleaved under strong oxidizing conditions. Ozonolysis (O₃), followed by an aqueous workup, is a common method for oxidative cleavage. orgoreview.combyjus.com For a terminal alkyne, this reaction breaks the triple bond entirely, converting the internal alkyne carbon into a carboxylic acid and the terminal alkyne carbon into carbon dioxide (CO₂). libretexts.orgopenstax.org Thus, ozonolysis of this compound would yield 10-iododecanoic acid and CO₂. Reaction with hot, basic potassium permanganate (B83412) (KMnO₄) followed by acidification achieves the same transformation. orgoreview.comlibretexts.org

Reductive Transformations: The alkyne group can be fully or partially reduced depending on the reagents used.

Complete Reduction to Alkane: Catalytic hydrogenation with H₂ gas over a platinum (Pt), palladium (Pd), or nickel (Ni) catalyst will completely reduce the triple bond to an alkane. chemistrysteps.comlumenlearning.com This would convert this compound to 1-iodoundecane (B118513).

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used to produce a cis-alkene (or Z-alkene) via syn-addition of hydrogen across the triple bond. msu.educhemistrysteps.comlumenlearning.com This would yield (Z)-11-iodo-1-undecene.

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium (Na) or lithium (Li) in liquid ammonia (B1221849) (NH₃) at low temperatures, selectively produces a trans-alkene (or E-alkene). msu.educhemistrysteps.commasterorganicchemistry.com The mechanism involves a radical anion intermediate and results in the anti-addition of hydrogen. This reaction would convert this compound to (E)-11-iodo-1-undecene.

Table 3: Summary of Transformations of the Alkyne Moiety in this compound

| Reaction Type | Reagents | Product | Ref |

|---|---|---|---|

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 11-Iodoundecan-2-one | lumenlearning.comjove.com |

| Hydroboration-Oxidation (Anti-Markovnikov) | 1. 9-BBN 2. H₂O₂, NaOH | 11-Iodoundecanal | libretexts.orgmsu.edu |

| Oxidative Cleavage | 1. O₃ 2. H₂O | 10-Iododecanoic acid + CO₂ | orgoreview.comlibretexts.org |

| Complete Reduction | H₂, Pd/C | 1-Iodoundecane | chemistrysteps.comlumenlearning.com |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-11-Iodo-1-undecene | chemistrysteps.comlumenlearning.com |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-11-Iodo-1-undecene | msu.edumasterorganicchemistry.com |

Cycloaddition Reactions (Excluding Click Chemistry Details, but covering the alkyne's role)

The terminal alkyne functionality of this compound serves as a competent dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of diverse cyclic structures. libretexts.org These reactions are fundamental in constructing carbo- and heterocyclic ring systems. libretexts.org

The [4+2] cycloaddition, or Diels-Alder reaction, involves the reaction of a conjugated diene with the alkyne (dienophile) to form a six-membered ring. libretexts.org The reactivity of the alkyne in this context is influenced by its electronic properties.

In 1,3-dipolar cycloadditions, the alkyne reacts with a 1,3-dipole, such as an azide (B81097) or a nitrone, to generate a five-membered heterocyclic ring. libretexts.org While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, the thermal Huisgen 1,3-dipolar cycloaddition can also occur, although it often requires elevated temperatures and may result in a mixture of regioisomers. organic-chemistry.org The copper-catalyzed version, in contrast, offers remarkable rate acceleration and high regioselectivity. organic-chemistry.orgnih.gov The use of 1-iodoalkynes in copper-catalyzed cycloadditions with azides can lead to the formation of 5-iodo-1,2,3-triazoles, which are versatile synthetic intermediates. nih.gov Interestingly, the reaction of 1-iodobuta-1,3-diynes with aryl azides under specific copper catalysis can yield both 4-iodo- and 5-iodo-1,2,3-triazoles, with the regiochemical outcome influenced by the electronic nature of the reactants and the structure of the catalyst. rsc.org

Other types of cycloadditions where the alkyne of this compound can participate include [2+2] cycloadditions, which can be promoted photochemically or, in the case of ketenes, thermally, to form four-membered rings. libretexts.org

Reactions at the Organoiodide Moiety of this compound

The carbon-iodine bond in this compound is the locus of reactivity for a variety of transformations, including nucleophilic substitutions, metal-halogen exchange, and dehalogenation.

Nucleophilic Substitution Reactions (S\N1 and S\N2)

The primary alkyl iodide in this compound is susceptible to nucleophilic substitution, primarily proceeding through an S\N2 mechanism. byjus.comlibretexts.org This bimolecular process involves a backside attack by a nucleophile, leading to the displacement of the iodide ion and an inversion of configuration if the carbon were chiral. libretexts.orgpearson.com The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgbyjus.com Common nucleophiles for this reaction include alkoxides, cyanide, and other anions.

The Finkelstein reaction is a classic example of an S\N2 reaction where an alkyl halide is converted to another by treating it with a metal halide salt, often taking advantage of solubility differences to drive the equilibrium. byjus.com For instance, treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972) can generate the corresponding alkyl iodide. byjus.com

While the S\N1 mechanism is less likely for a primary alkyl halide due to the instability of the corresponding primary carbocation, it involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com The reaction rate is unimolecular, depending only on the substrate concentration. masterorganicchemistry.com

Metal-Halogen Exchange Reactions and Grignard Reagent Formation

Metal-halogen exchange is a fundamental reaction for converting organic halides into organometallic reagents. wikipedia.org The reaction of this compound with electropositive metals like magnesium leads to the formation of a Grignard reagent. uni-muenchen.de This transformation involves the oxidative addition of magnesium to the carbon-iodine bond. uni-muenchen.de The resulting organomagnesium compound is a potent nucleophile and base, useful in forming new carbon-carbon bonds.

Lithium-halogen exchange is another powerful method, often utilizing organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu This exchange is typically very fast, with the rate following the trend I > Br > Cl. wikipedia.org The reaction of an alkyl iodide with an organolithium reagent generates a new organolithium species and an alkyl iodide derived from the original organolithium reagent. harvard.edu

Reductive Dehalogenation

The iodine atom of this compound can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as metal hydrides or by employing catalytic hydrogenation methods. This reaction effectively converts the alkyl iodide to an alkane, in this case, undec-1-yne.

Dual Reactivity and Cascade Transformations Involving Both Functional Groups

The presence of two distinct reactive sites in this compound allows for the design of cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org These processes are highly atom-economical and can rapidly build molecular complexity. wikipedia.org

For example, a sequence could be initiated by a reaction at the iodide, such as a metal-halogen exchange to form an organometallic intermediate. This intermediate could then participate in an intramolecular reaction with the alkyne. An example of such a process is the Parham cyclization, where an intramolecular nucleophilic attack from a carbanion onto an electrophilic moiety can lead to heterocycle formation. wikipedia.org

Alternatively, a reaction could first involve the alkyne. For instance, a gold-catalyzed reaction could generate an α-imino gold carbene from the terminal alkyne, which then participates in subsequent annulation and cyclization steps. nih.gov Such cascade reactions can lead to the formation of complex polycyclic structures. nih.gov

Catalytic Aspects and Ligand Design in this compound Transformations

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. The design of ligands, which are molecules that bind to a central metal atom, is crucial for modulating the properties and performance of a catalyst. uwo.canih.gov

In copper-catalyzed reactions, such as the previously mentioned cycloadditions, the choice of ligand can significantly influence the outcome. nih.govwhiterose.ac.uk For instance, in the copper-catalyzed cross-coupling of vinylic iodides with alcohols, different ligands can favor either the desired ether formation or a competing elimination reaction. nih.govacs.org

Ligand design is also critical in achieving chemo- and regioselectivity in reactions where both the alkyne and the iodide could potentially react. A well-designed catalyst system can selectively activate one functional group over the other. For example, palladium catalysts with specific phosphine (B1218219) ligands are widely used in cross-coupling reactions. The steric and electronic properties of the ligand can be fine-tuned to control the reaction pathway. beilstein-journals.org The development of chiral ligands has been instrumental in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov

The table below summarizes the key reactive sites and transformations of this compound discussed in this article.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Alkyne | Cycloaddition | Dienes, 1,3-dipoles | Cyclic compounds |

| Organoiodide | Nucleophilic Substitution (S\N2) | Nucleophiles (e.g., -OH, -CN) | Substituted undecynes |

| Organoiodide | Metal-Halogen Exchange | Mg, Li reagents | Organometallic reagents |

| Organoiodide | Reductive Dehalogenation | Reducing agents | 1-Undecyne |

| Both | Cascade Reactions | Various catalysts | Complex polycycles |

Applications of 11 Iodo 1 Undecyne in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The capacity to act as a linear, eleven-carbon scaffold that can be elaborated at both ends makes 11-iodo-1-undecyne a fundamental component in the synthesis of elaborate molecules. The terminal alkyne is a gateway to a variety of transformations, including carbon-carbon bond formation and functional group reduction, while the primary iodide is an excellent electrophile for nucleophilic substitution and coupling reactions.

The alkyne moiety of this compound serves as a handle for the stereoselective synthesis of long-chain alkenes and the complete saturation to alkanes. The selective reduction of the triple bond can be controlled to yield either (Z)- (cis) or (E)- (trans) alkenes, or it can be fully hydrogenated to the corresponding alkane, all while potentially preserving the iodo-functional group for subsequent transformations.

(Z)-Alkene Synthesis: Catalytic semi-hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), allows for the syn-addition of hydrogen across the triple bond, yielding the (Z)-1-iodo-11-undecene with high stereoselectivity.

(E)-Alkene Synthesis: The use of a dissolving metal reduction, typically sodium metal in liquid ammonia (B1221849) at low temperatures, facilitates the anti-addition of hydrogen, resulting in the formation of the (E)-1-iodo-11-undecene.

Alkane Synthesis: Complete saturation to form 1-iodoundecane (B118513) is readily achieved through standard catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. wou.edu The conditions can be tuned to be mild enough to avoid the reduction of the alkyl iodide. organic-chemistry.org

The following table summarizes these key transformations:

| Target Product | Reaction Type | Typical Reagents and Conditions | Stereochemistry |

| (Z)-11-Iodo-1-undecene | Semi-hydrogenation | H₂, Lindlar's Catalyst | cis |

| (E)-11-Iodo-1-undecene | Dissolving Metal Reduction | Na, NH₃ (liq.), -78 °C | trans |

| 11-Iodoundecane | Full Hydrogenation | H₂, Pd/C | N/A |

This table illustrates common synthetic transformations applicable to this compound based on established alkyne chemistry.

Macrocycles are of significant interest in fields ranging from materials science to pharmaceuticals, but their synthesis is often challenging due to entropic factors that favor intermolecular polymerization over intramolecular cyclization. nih.govmolaid.com this compound is an ideal linear precursor for building macrocyclic structures. Its two reactive ends can be linked together, often after one or both ends have been modified.

A common strategy involves a "stitching" reaction under high-dilution conditions, which favors the intramolecular reaction pathway. For example, the terminal alkyne of this compound can be coupled with a molecule that contains both a suitable coupling partner (like a terminal alkyne or aryl halide) and a nucleophile. After the initial coupling, this nucleophile can then react with the iodide at the other end of the undecyne chain to close the ring. The development of such two-step processes is a cornerstone of modern macrocycle synthesis. nih.gov The strain of the forming ring can significantly influence the rate and success of the cyclization. nih.gov

Natural products remain a vital source of inspiration for drug discovery and chemical biology. pkusz.edu.cn The synthesis of natural product analogs, which are structurally similar molecules, is crucial for exploring structure-activity relationships and developing new therapeutic agents. pkusz.edu.cnscielo.brrsc.org The C-11 chain of this compound makes it a suitable starting material for the synthesis of analogs of long-chain fatty acids, polyketides, and other lipidic natural products.

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for incorporating the undecyne chain into more complex structures. libretexts.orgwikipedia.org This reaction is widely used in natural product synthesis due to its mild conditions and functional group tolerance. libretexts.org A synthetic chemist could use this compound to introduce a long, functionalizable tether into a bioactive scaffold, allowing for the creation of a library of analogs for biological screening.

Synthesis of Macrocyclic Compounds

Access to Diverse Chemical Architectures

The orthogonal reactivity of the alkyne and iodide functional groups provides a platform for the programmed synthesis of diverse and complex molecular structures. By choosing the sequence of reactions, chemists can construct a wide array of compounds, including heterocyclic systems and polysubstituted molecules, from a single, readily accessible starting material.

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active compounds. chim.itrsc.orgchemrxiv.org this compound is a valuable precursor for synthesizing heterocycles through domino reaction sequences, where multiple bonds are formed in a single pot. A prominent strategy involves an initial alkynylation reaction followed by an intramolecular cyclization.

For example, a Sonogashira coupling of this compound with an ortho-functionalized aryl iodide, such as 2-iodophenol, can generate an intermediate that is primed for cyclization. organic-chemistry.org In the presence of a base, the phenolic hydroxyl group can attack the alkyne in an intramolecular fashion to form a substituted benzofuran (B130515) ring, a common motif in natural products. organic-chemistry.org This tandem Sonogashira coupling/cyclization approach is a highly efficient method for building molecular complexity. Iodine itself can also serve as a catalyst in domino reactions that lead to the formation of functionalized heterocycles. rsc.org

The ability to selectively functionalize both ends of the this compound chain makes it an exemplary substrate for creating polysubstituted organic compounds. The terminal alkyne and the primary iodide can undergo a wide range of transformations that are generally non-interfering, allowing for a modular and predictable synthetic approach.

The Sonogashira coupling is a key reaction for the alkyne terminus, enabling the attachment of various aryl or vinyl substituents. libretexts.orgwikipedia.org Following this, the iodide at the other end of the long alkyl chain remains available for nucleophilic substitution (SN2) reactions. It can be displaced by a wide variety of nucleophiles, such as azides (leading to triazoles via click chemistry), thiols (forming thioethers), or amines (forming substituted amines), to introduce further diversity into the molecule. This sequential, two-directional functionalization strategy is a hallmark of modern diversity-oriented synthesis.

Synthesis of Heterocyclic Systems via Alkynylation and Cyclization

Development of Novel Synthetic Methodologies

The bifunctional nature of this compound, which features a terminal alkyne at one end of a C11 chain and a primary iodide at the other, makes it a uniquely valuable substrate for the development of novel synthetic methodologies. The distinct reactivity of these two functional groups—the alkyne's propensity for C-C bond formation via coupling reactions and the iodide's utility as a leaving group in nucleophilic substitutions or as a radical precursor—allows for its strategic incorporation into complex molecular architectures through carefully designed reaction sequences. This strategic design is particularly evident in the realms of tandem reaction sequences and multi-component reaction design, where the compound can act as a versatile linker and scaffold component.

Tandem Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. numberanalytics.com20.210.105 This approach significantly enhances synthetic efficiency, reduces waste, and allows for the rapid construction of complex molecules from simpler precursors. numberanalytics.com20.210.105 The structure of this compound is exceptionally well-suited for designing such sequences, enabling the programmed formation of intricate cyclic and polycyclic systems.

A prominent strategy involves an initial intermolecular coupling at the alkyne terminus, followed by an intramolecular cyclization event involving the alkyl iodide. The Sonogashira coupling, a robust palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a common initiating step. wikipedia.orglibretexts.org In a hypothetical tandem sequence, this compound can be coupled with a functionalized aryl halide. The product of this reaction is an intermediate that now possesses a flexible C11 chain tethering the newly formed arylalkyne moiety to a reactive alkyl iodide.

This intermediate is primed for a subsequent intramolecular cyclization. Depending on the nature of the coupled partner and reaction conditions, this cyclization can proceed via several pathways:

Nucleophilic Cyclization: If the aryl group introduced via Sonogashira coupling contains a nucleophile (such as a phenol (B47542) or amine), it can displace the iodide intramolecularly to form a large macrocycle.

Radical Cyclization: Alternatively, a radical can be generated elsewhere in the molecule, which then engages the alkyl iodide in a cyclization cascade. Iodine-promoted cascade cycloisomerizations have been shown to be effective for creating complex heterocyclic systems, and the resulting iodo-substituted products can be further functionalized. researchgate.net

Heck Cyclization: If the coupled partner allows, a palladium catalyst can facilitate an intramolecular Heck reaction, creating another C-C bond and forming a macrocyclic structure.

These tandem strategies highlight the utility of this compound as a flexible linker for converting simple starting materials into complex macrocyclic frameworks in a highly efficient manner.

Table 1: Illustrative Tandem Reaction Sequence Using this compound

| Step | Reactants | Catalysts/Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound + 1-iodo-2-aminobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-(2-(undec-10-yn-1-yl)phenyl)acetamide (after protection) | Sonogashira Coupling |

| 2 | Intermediate from Step 1 | NaH | 1-aza-cyclododeca-2,3-dien-4-ylbenzene | Intramolecular N-Alkylation (Cyclization) |

This table presents a scientifically plausible, illustrative reaction sequence based on established chemical principles. Reaction conditions and yields are representative.

Multi-Component Reaction Design

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govscirp.org MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity and complexity. nih.gov The design of novel MCRs is a significant area of chemical research, aiming to create new pathways to biologically relevant scaffolds like heterocycles and macrocycles. nih.govd-nb.info

This compound is an ideal candidate for integration into MCR designs as a "linchpin" component. Its two distinct reactive sites can engage with different reactants in a sequential, one-pot process, leading to the assembly of complex structures that would otherwise require lengthy, stepwise synthesis.

For example, a novel MCR could be designed to synthesize substituted nitrogen heterocycles. researchgate.net In a hypothetical three-component reaction, one could combine:

An aldehyde

A primary amine

this compound

The reaction could be initiated by the formation of an imine from the aldehyde and amine. The terminal alkyne of this compound, activated by a suitable catalyst (e.g., copper or gold), could then attack the imine carbon in an Aza-Prins or related reaction. This would form a propargylamine (B41283) intermediate, which still contains the reactive alkyl iodide at the end of the C11 chain. This iodide can then be trapped intramolecularly by the nitrogen atom, or by another nucleophile present in the reaction mixture, to forge a new heterocyclic ring system. The result is a rapid, one-pot synthesis of a complex, functionalized macrocyclic amine.

The flexibility of the undecyl chain and the predictable reactivity of the terminal functional groups make this compound a powerful tool for rationally designing new MCRs to access novel chemical space.

Table 2: Hypothetical Multi-Component Reaction (MCR) Design

| Component A | Component B | Component C (Linchpin) | Catalyst/Conditions | Plausible Product Scaffold |

| Benzaldehyde | Aniline | This compound | In(OTf)₃ (Lewis Acid), then K₂CO₃ | N-phenyl-2-phenyl-azacyclotridec-3-yne |

This table illustrates a plausible MCR design based on established reactivity patterns for the synthesis of macrocyclic heterocycles.

11 Iodo 1 Undecyne in Bioorthogonal Chemistry and Bioconjugation

Utilization in Click Chemistry Reactions

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating covalent bonds in complex biological environments. rsc.orgidtdna.com 11-Iodo-1-undecyne and its derivatives are particularly useful in two major types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide (B81097). rsc.orgnih.gov While terminal alkynes are the standard substrate, 1-iodoalkynes, such as this compound, exhibit exceptional reactivity in CuAAC reactions. nih.gov This reaction is catalyzed by copper(I) iodide and proceeds efficiently to yield 5-iodo-1,2,3-triazoles. nih.gov

The use of 1-iodoalkynes offers several advantages. They are stable and can be synthesized with high efficiency from terminal alkynes. nih.gov The resulting 5-iodotriazole products are valuable intermediates for further chemical modifications. The reaction demonstrates a broad substrate scope and is compatible with a variety of functional groups and solvents. nih.gov The mechanism is believed to involve the formation of a copper acetylide complex, which then reacts with the azide. nih.govnih.gov

The standard procedure for CuAAC often involves the in situ reduction of a copper(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate (B8700270). beilstein-journals.org This approach is compatible with aqueous environments, which is crucial for biological applications. beilstein-journals.orgacs.org

Table 1: Key Features of CuAAC with 1-Iodoalkynes

| Feature | Description | Reference |

|---|---|---|

| Reactants | 1-Iodoalkyne (e.g., this compound), Azide | nih.gov |

| Catalyst | Copper(I) salts (e.g., CuI) | nih.gov |

| Product | 1,4,5-trisubstituted-5-iodo-1,2,3-triazole | nih.gov |

| Key Advantages | High reactivity, broad substrate scope, stable products | nih.govnih.gov |

| Common Conditions | Room temperature, various solvents including aqueous media | nih.govbeilstein-journals.org |

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. researchgate.netnih.gov While this compound itself is a linear alkyne and not directly used in SPAAC, its derivatives can be incorporated into molecules that are then conjugated using SPAAC. For instance, a biomolecule can be functionalized with an azide, which can then react with a probe containing a strained alkyne.

SPAAC is a powerful tool for covalent bond formation under physiological conditions and has found broad applications in biological chemistry and biomedical research. nih.gov The reaction kinetics are a critical factor and can be influenced by the structure of the cyclooctyne and the azide. researchgate.netnih.gov The development of various cyclooctyne reagents, such as dibenzocyclooctyne (DIBO) and bicyclo[6.1.0]nonyne (BCN), has expanded the utility of SPAAC for applications like nucleic acid labeling. acs.org

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

|---|---|---|---|

| Catalyst | Requires Copper(I) | Catalyst-free | researchgate.net |

| Alkyne Reactant | Terminal or 1-iodoalkyne (e.g., this compound) | Strained cyclooctyne | nih.govresearchgate.net |

| Reaction Rate | Generally very fast | Can be fast, dependent on cyclooctyne strain | nih.govresearchgate.net |

| Biocompatibility | Potential cytotoxicity from copper | Generally considered more biocompatible | researchgate.net |

| Applications | Bioconjugation, materials science, drug discovery | Live-cell imaging, bioconjugation in vivo | nih.govnih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

Strategies for Bioconjugation and Biomolecule Modification

Bioconjugation strategies are essential for linking biomolecules with probes, drugs, or other functional moieties. wikipedia.orgsusupport.com The alkyne group of this compound serves as a versatile handle for such modifications.

The precise chemical modification of peptides and proteins is crucial for studying their function and for developing new therapeutics. nih.govnews-medical.net The introduction of an alkyne group, such as that from an this compound derivative, onto a peptide or protein allows for subsequent conjugation via click chemistry. nih.gov

One common strategy involves the incorporation of non-canonical amino acids containing an alkyne or azide group into the peptide or protein sequence. nih.gov For example, an amino acid analog bearing an alkyne can be incorporated into a protein, which can then be reacted with an azide-containing probe. In a relevant study, the non-canonical amino acid azidohomoalanine (Aha) was incorporated into the peptide nisin, and the resulting peptide was then lipidated with 1-undecyne (B103828) via CuAAC, demonstrating the utility of alkyne-functionalized molecules in peptide modification. nih.gov

Another approach is to target specific amino acid residues, such as cysteine, for modification. libretexts.orgnih.gov A reagent containing both a group reactive towards the thiol of cysteine and an alkyne handle (derived from a molecule like this compound) can be used to attach the alkyne to the protein. This then allows for a subsequent click reaction with an azide-functionalized molecule of interest. nih.gov

The labeling of nucleic acids (DNA and RNA) is fundamental for a wide range of molecular biology techniques. thermofisher.combiocompare.com Click chemistry provides a highly efficient method for attaching fluorescent dyes, biotin, or other labels to oligonucleotides. acs.orgsoton.ac.uk

The general strategy involves incorporating a nucleotide modified with an alkyne or azide group into a DNA or RNA strand during synthesis or through enzymatic methods. acs.org For example, a modified nucleoside triphosphate containing an alkyne group can be incorporated into a DNA sequence during Polymerase Chain Reaction (PCR). soton.ac.uk The resulting alkyne-modified DNA can then be "clicked" with an azide-containing fluorescent dye. acs.org The stability of the alkyne group to solid-phase synthesis conditions makes it particularly suitable for the postsynthetic labeling of oligonucleotides. acs.org

While direct use of this compound is not typical, the principles of alkyne-azide chemistry it exemplifies are central to these labeling methods. The long carbon chain of an undecyne derivative could also be used to create a longer linker between the nucleic acid and the label, which can sometimes be advantageous. soton.ac.uk

Functionalization of Peptides and Proteins with this compound-Derived Probes

Development of Bioorthogonal Probes and Reporters

Bioorthogonal probes are molecules designed to react selectively within a biological system, often for imaging or detection purposes. nih.govnih.gov The development of fluorogenic probes, which become fluorescent only after a bioorthogonal reaction, is particularly valuable as it reduces background signals. nih.gov

The alkyne group is a key component in many such probes. A probe can be designed with an alkyne handle (conceptually derived from structures like this compound) and a quenched fluorophore. Upon reaction with an azide-functionalized target biomolecule via click chemistry, a conformational change or electronic effect can unquench the fluorophore, leading to a detectable signal. rsc.org For example, siliconrhodamine probes functionalized with a tetrazine group have been synthesized for bioorthogonal labeling and super-resolution microscopy. These probes react with strained alkynes in a bioorthogonal manner. rsc.org

The versatility of the iodo-alkyne moiety in this compound derivatives allows for its incorporation into a wide array of probes. The iodine atom itself can be a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which has been used for the post-transcriptional labeling of RNA. nih.gov This dual functionality enhances the utility of such compounds in creating complex and highly specific bioorthogonal reporters.

Materials Science and Surface Functionalization Applications of 11 Iodo 1 Undecyne

Surface Modification of Inorganic and Organic Substrates

The ability to tailor the surface properties of materials is fundamental to advancing technologies in electronics, catalysis, and biomedicine. 11-Iodo-1-undecyne serves as an exemplary molecular linker, capable of anchoring to a substrate via one end while presenting a reactive group at the other for subsequent chemical transformations.

Covalent Grafting onto Nanomaterials and Polymers

Covalent grafting ensures the robust and stable attachment of functional molecules onto a material's surface. Both the iodide and alkyne functionalities of this compound can be utilized for this purpose, depending on the nature of the substrate.

The primary iodide serves as an excellent electrophile for nucleophilic substitution reactions. Substrates rich in nucleophilic groups (such as amines, thiols, or carboxylates) can be functionalized by reacting with the iodide end of the molecule. This approach is common for modifying organic polymers and certain types of nanomaterials.

Conversely, the terminal alkyne group offers several pathways for covalent attachment. au.dk On-surface synthesis via the coupling of terminal alkynes is a recognized method for creating carbon-based nanomaterials. au.dk For silicon-based materials like silica (B1680970) (SiO₂) nanoparticles or silicon wafers, the alkyne can undergo a hydrosilylation reaction with surface silane (B1218182) (Si-H) groups. Perhaps the most versatile method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govacs.org If a nanomaterial or polymer surface is first functionalized with azide (B81097) groups, this compound can be "clicked" onto the surface with high efficiency and specificity, leaving the iodide terminus available for further functionalization. nih.govresearchgate.net This method is particularly powerful for attaching molecules to gold nanoparticles and other complex biological scaffolds. acs.orgresearchgate.netdovepress.com

Table 1: Potential Covalent Grafting Strategies Using this compound

| Substrate Material | Surface Functional Group | Reactive End of this compound | Grafting Reaction Type |

|---|---|---|---|

| Amine-functionalized Polymer | -NH₂ | Iodo- | Nucleophilic Substitution |

| Silica Nanoparticles (hydrided) | -Si-H | Alkyne | Hydrosilylation |

| Azide-functionalized Nanomaterial | -N₃ | Alkyne | Azide-Alkyne Cycloaddition (Click) |

Preparation of Functionalized Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on certain substrates, providing a powerful method for precisely controlling interfacial properties. psu.edusigmaaldrich.com Research has demonstrated that terminal alkynes, much like the more common alkanethiols, can form well-ordered, densely packed SAMs on gold (Au(111)) surfaces. harvard.edu The formation of these high-quality monolayers requires an oxygen-free environment to prevent oxidation of the alkyne group. harvard.edu

When this compound is used to form a SAM on a gold substrate, the terminal alkyne group chemisorbs to the gold, creating a stable gold-acetylide bond. The eleven-carbon alkyl chains align due to van der Waals forces, creating a densely packed monolayer. sigmaaldrich.com This process results in a surface where the outer interface is uniformly decorated with highly reactive iodide groups. These iodide-terminated SAMs can serve as a versatile platform for further surface engineering, allowing for the covalent attachment of a wide array of molecules through nucleophilic substitution or cross-coupling reactions.

Polymer Chemistry Innovations

The unique bifunctionality of this compound makes it a valuable building block in polymer synthesis, enabling the creation of polymers with precisely placed functional groups for subsequent modification.

Synthesis of Alkyne- and Iodide-Functionalized Monomers

This compound can be used to synthesize a variety of functional monomers for different polymerization techniques. researchgate.net The terminal alkyne and the alkyl iodide can each be retained as the key functionality of the resulting monomer, or one can be transformed to create a new polymerizable group.

Alkyne-Functionalized Monomers : The iodide group can be readily converted into other functionalities to create a polymerizable monomer while preserving the alkyne for post-polymerization modification. For instance, substitution of the iodide with sodium azide yields 11-azido-1-undecyne, a molecule that can be further modified. More directly, the iodide can be replaced with a polymerizable group like a methacrylate (B99206) or styryl moiety through reaction with the corresponding nucleophile. The resulting monomer contains a terminal alkyne that can be carried through a polymerization process (like radical polymerization) and used for later functionalization via click chemistry. rsc.org

Iodide-Functionalized Monomers : Alternatively, the alkyne group can be transformed into a polymerizable unit. While less common, this could involve reactions that convert the alkyne into a group suitable for a specific polymerization method, leaving the stable iodide group intact on the monomer for post-polymerization reactions.

Table 2: Examples of Monomers Derivable from this compound

| Starting Molecule | Reagent / Reaction | Resulting Monomer | Key Functional Groups |

|---|---|---|---|

| This compound | Sodium Methacrylate | 11-Methacryloyloxy-1-undecyne | Methacrylate, Alkyne |

| This compound | Sodium Azide, then Propargyl Acrylate (via click) | Acrylate-functionalized triazole | Acrylate, Triazole |

Post-Polymerization Functionalization Strategies

Post-polymerization modification is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. rsc.orgnih.govmdpi.com Polymers synthesized using monomers derived from this compound would be rich in either pendant alkyne or pendant iodide groups, making them ideal platforms for such modifications.

If a polymer is synthesized with pendant terminal alkyne groups, these groups serve as highly efficient handles for modification via CuAAC click chemistry. nih.gov A vast library of azide-containing molecules (e.g., peptides, carbohydrates, fluorescent dyes) can be grafted onto the polymer backbone with near-quantitative yields under mild conditions. This strategy is exceptionally modular for creating advanced functional materials.

Alternatively, a polymer backbone containing pendant alkyl iodide groups is reactive toward a wide range of nucleophiles. This allows for the introduction of amines, thiols, azides, and other functional groups along the polymer chain. For example, reacting an iodide-functionalized polymer with sodium azide would convert it into an azide-functionalized polymer, which could then undergo click chemistry with various alkyne-containing molecules.

Radiochemical Applications of 11 Iodo 1 Undecyne and Analogs

Radiosynthesis of 11-Iodo-1-undecyne Analogs with Positron Emitting Isotopes

The terminal alkyne group of this compound is particularly amenable to "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction has become a cornerstone in radiopharmaceutical chemistry for its efficiency, mild reaction conditions, and high yields. nih.gov It provides a powerful method for conjugating a molecule of interest to a radiolabelled prosthetic group.

For the synthesis of PET tracers, this typically involves reacting an alkyne-functionalized molecule, such as an analog derived from this compound, with an azide-containing prosthetic group that carries a positron-emitting isotope. The most common positron emitters used in PET are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). mdpi.comiaea.org

Key Research Findings:

¹⁸F-Labeling via CuAAC: The CuAAC reaction is widely used to synthesize ¹⁸F-labeled radiotracers. nih.gov Researchers have successfully automated the radiolabeling of liposomes with ¹⁸F by embedding alkyne constructs into the liposome (B1194612) surface and reacting them with an ¹⁸F-labeled azide (B81097). frontiersin.org This demonstrates a robust strategy where an alkyne-bearing molecule serves as a stable, universal platform for radiolabeling.

Reaction Efficiency: The CuAAC reaction is known for its high radiochemical yields, often ranging from 54% to 99%, and short reaction times under mild, aqueous conditions. nih.gov This efficiency is critical when working with short-lived isotopes like ¹¹C (half-life ≈ 20.4 minutes). mdpi.com

Alkyne Reactivity: Studies have shown that the reactivity of the alkyne in CuAAC can be influenced by its chemical environment. For instance, propiolamides have been identified as highly reactive alkynes in ¹⁸F-radiolabeling studies. mdpi.com This suggests that the long alkyl chain of this compound provides a non-interfering scaffold, presenting the terminal alkyne for efficient reaction.

The process typically involves first synthesizing an azide-containing radiolabeled synthon, such as [¹⁸F]fluoroethyl azide, which is then "clicked" onto the alkyne-functionalized target molecule.

| Isotope | Labeling Strategy | Key Reaction | Typical Precursor |

| Fluorine-18 | Prosthetic Group Labeling | CuAAC | [¹⁸F]Fluoroazide |

| Carbon-11 | Methylation | ¹¹C-Methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf |

Incorporation of Radioiodine for Research Probes

The iodine atom in this compound can be substituted with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I. nih.gov These isotopes have applications in both diagnostic imaging (SPECT with ¹²³I, PET with ¹²⁴I) and therapy (with ¹³¹I). researchgate.net The direct radioiodination of terminal alkynes is a known synthetic route, making iodo-alkynes valuable probes. manac-inc.co.jp

The metabolic stability of the carbon-iodine bond is a critical factor in the design of radioiodinated pharmaceuticals. nih.gov In vivo deiodination can lead to the unwanted accumulation of radioactivity in tissues like the thyroid and stomach, reducing image quality and delivering an unnecessary radiation dose to non-target organs. nih.gov

Detailed Research Findings:

Metabolic Stability: Research indicates that iodine attached to sp² hybridized carbons (as in iodoarenes and iodovinyl groups) is generally more stable in vivo than when attached to sp³ carbons. nih.gov While this compound has an iodine on an sp³ carbon, its utility often lies in its role as a precursor that can be incorporated into more complex and stable structures. However, iodoalkynes themselves have been investigated as potentially superior imaging probes due to higher metabolic stability compared to traditional iodophenols. manac-inc.co.jp

Methods of Radioiodination: The most common methods for incorporating radioiodine involve either nucleophilic substitution or electrophilic substitution. nih.gov

Nucleophilic Substitution: Halogen exchange reactions, where a non-radioactive halogen is replaced by a radioactive iodide anion (Na*I), are frequently used. These reactions can be catalyzed by copper salts to improve yields. nih.gov

Electrophilic Substitution: The direct radioiodination of terminal alkynes can be achieved using an electrophilic iodine species generated from the oxidation of sodium radioiodide. A method using copper(II) salts has been shown to facilitate the iododehydrogenation of terminal alkynes. acs.org

Precursor in Radiolabeled Compound Development for Experimental Imaging

The dual functionality of this compound makes it an excellent precursor or building block for developing more complex radiolabeled compounds for experimental imaging. epi.chlumiprobe.com The long undecyl chain provides a lipophilic spacer, which can be advantageous for crossing cell membranes or for positioning the radiolabel away from a biologically active site to avoid interfering with its function.

The terminal alkyne serves as a versatile handle for bioconjugation via click chemistry, while the iodo-group provides a site for radioiodination or for further chemical modification, such as through Sonogashira coupling. nih.govtandfonline.com

Research Applications:

Computational and Theoretical Investigations of 11 Iodo 1 Undecyne

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the geometric and electronic properties of molecules. austinpublishinggroup.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron density and energy of a molecule, from which various properties can be derived. austinpublishinggroup.com For 11-iodo-1-undecyne, such calculations would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms.

The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by a linear alkyne group (C≡C-H) and a long, flexible alkyl chain attached to an iodine atom. The C-I bond and the C-C bonds of the alkyl chain are regions of particular interest. Calculations for similar iodo-containing species and organic molecules have been successfully performed using various DFT functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-311G(d,p), LanL2DZ), which are chosen to balance computational cost and accuracy. nih.govmdpi.complos.org

From the optimized geometry, electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov The electrostatic potential map can also be calculated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 8.1: Predicted Molecular and Electronic Properties of this compound

| Property | Parameter | Predicted Value (Illustrative) | Method/Basis Set (Typical) |

| Molecular Geometry | |||

| C≡C Bond Length | ~ 1.21 Å | DFT/B3LYP/6-311G(d,p) | |

| C-C Bond Length (Alkyl) | ~ 1.53 Å | DFT/B3LYP/6-311G(d,p) | |

| C-I Bond Length | ~ 2.16 Å | DFT/B3LYP/6-311G(d,p) | |

| C-C≡C Bond Angle | ~ 179° | DFT/B3LYP/6-311G(d,p) | |

| C-C-I Bond Angle | ~ 111° | DFT/B3LYP/6-311G(d,p) | |

| Electronic Properties | |||

| HOMO Energy | -8.5 to -9.5 eV | DFT/B3LYP/6-311G(d,p) | |

| LUMO Energy | -0.5 to -1.5 eV | DFT/B3LYP/6-311G(d,p) | |

| HOMO-LUMO Gap (ΔE) | 7.5 to 8.5 eV | DFT/B3LYP/6-311G(d,p) |

Theoretical Studies of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping the mechanisms of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. researchgate.netrsc.org For this compound, a key reaction of interest is the cleavage of the C(sp)-I bond and subsequent C-C bond formation, a fundamental step in reactions like the Sonogashira coupling. rsc.orgcsic.es

Computational studies can model such reaction pathways by calculating the potential energy surface. This involves identifying the minimum energy structures of reactants, products, and any intermediates, as well as locating the saddle points on the energy surface that correspond to transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. mdpi.com

A relevant example is the theoretical investigation of the photoinduced inverse Sonogashira coupling, where an iodoalkyne reacts with an arene. rsc.orgrsc.org Computational studies using DFT have shown that upon absorption of visible light, the iodoalkyne molecule transitions to an excited triplet state. In this excited state, the molecule's geometry changes significantly: the normally linear I-C-C arrangement becomes bent, and the C-I bond lengthens. rsc.orgresearchgate.net This excited, bent structure is more reactive and can proceed through a concerted transition state to form the coupled product. rsc.org The calculations provide a detailed free energy profile for the reaction, comparing different possible pathways and identifying the most feasible one. rsc.org

Table 8.2: Calculated Parameters for a Photoinduced Iodoalkyne Reaction Pathway

| Parameter | Reactant (Ground State) | Reactant (Excited State) | Transition State (TS) | Reference |

| Geometric Parameters | ||||

| C-I Bond Length (Å) | 2.01 | 2.20 | 2.45 (stretched) | rsc.orgresearchgate.net |

| I-C-C Angle (°) | 180 | 130 | 115 (bent) | rsc.orgresearchgate.net |

| Energetics (kcal/mol) | ||||

| Free Energy of Excited State Formation | N/A | 56.5 | N/A | researchgate.net |

| Free Energy of Activation (from Excited State) | N/A | N/A | 59.7 | researchgate.net |

Note: Data is based on a published theoretical study of a representative photoinduced inverse Sonogashira reaction involving an iodoalkyne, illustrating the type of data obtained from such studies. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static electronic structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. mun.canih.gov For a molecule with a long alkyl chain like this compound, MD simulations are the preferred method for exploring its vast conformational space. researchgate.net

MD simulations model the motion of atoms by solving Newton's equations of motion. The forces between atoms are calculated using a pre-defined model called a force field. researchgate.net Force fields like TraPPE-UA, OPLS (Optimized Potentials for Liquid Simulations), and CHARMM are parameterized sets of equations and constants that describe the potential energy of a system based on the positions of its atoms, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions. acs.org

Table 8.3: Common Methodologies in Molecular Dynamics for Conformational Analysis

| Component | Description / Examples | Purpose in Simulating this compound |

| Force Fields | TraPPE-UA, L-OPLS, Lipid14, CHARMM (CGenFF) | To define the potential energy function that governs the interactions between atoms, enabling the simulation of molecular motion. |

| Simulation Environment | In Vacuum, Implicit Solvent (e.g., GBSA), Explicit Solvent (e.g., TIP3P water) | To model the molecule in isolation or to understand how a solvent environment affects its conformational preferences. |

| Analyzed Properties | Potential Energy, Dihedral Angle Distributions, Radius of Gyration, Root-Mean-Square Deviation (RMSD), End-to-End Distance | To quantify the stability of conformations, the flexibility of the alkyl chain, the overall size and shape, and structural fluctuations. |

| Simulation Algorithms | Replica-Exchange Molecular Dynamics (REMD), Temperature Annealing | To enhance sampling of the conformational space and overcome energy barriers, ensuring a more thorough exploration of possible shapes. |

Future Prospects and Emerging Research Frontiers for 11 Iodo 1 Undecyne

Exploration of Novel Catalytic Systems for 11-Iodo-1-undecyne Transformations

The dual functionality of this compound makes it an ideal substrate for a variety of catalytic transformations. Future research is poised to move beyond traditional methods and explore innovative catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

One major frontier is the development of cooperative multi-catalyst systems. rsc.org These systems can facilitate sequential or cooperative transformations in a one-pot fashion, activating both the alkyne and iodo functionalities simultaneously or in a specific order. rsc.org For instance, a system combining a transition metal catalyst for alkyne functionalization with an organocatalyst for C-I bond activation could streamline the synthesis of complex molecules.

Photocatalysis represents another burgeoning area. ims.ac.jp Novel photocatalysts are being designed to promote multi-electron transfer reactions under mild, visible-light irradiation. ims.ac.jp For a molecule like this compound, this could enable unprecedented transformations, such as the direct coupling of the iodoalkane moiety with radical precursors generated under photocatalytic conditions, while the alkyne remains available for subsequent "click" reactions.

Furthermore, research into metal-catalyzed hydrofunctionalization reactions, which involve the addition of E-H units (where E can be carbon, a heteroatom, or a halogen) across the carbon-carbon triple bond, continues to be a key area. researchgate.netuniovi.es While gold and palladium catalysts have been explored, the future lies in discovering catalysts based on more abundant and less toxic metals, as well as developing heterogeneous catalysts for improved recyclability and sustainability. researchgate.nettaylorfrancis.com

| Catalyst System Type | Potential Transformation on this compound | Research Focus |

| Cooperative Catalysis | One-pot sequential functionalization of alkyne and iodo group | Designing compatible catalyst pairs for cascade reactions. rsc.org |

| Photocatalysis | Visible-light induced C-I bond activation and coupling | Development of novel photocatalysts for multi-electron transfers. ims.ac.jp |

| Hydrofunctionalization | Selective addition of C-H, O-H, N-H, S-H across the alkyne | Exploring earth-abundant metal catalysts and heterogeneous systems. researchgate.netuniovi.es |

| Gold Catalysis | Hydration of the alkyne to form α-iodomethyl ketones | Designing bulky ligands to overcome steric hindrance with iodoalkynes. uniovi.es |

Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. acs.org For this compound, this translates to developing synthesis and transformation protocols that minimize waste, reduce energy consumption, and utilize renewable resources. ajrconline.org

A key focus is the replacement of hazardous solvents with more environmentally benign alternatives. Water is a particularly attractive medium for organic reactions. ajrconline.orgbeilstein-journals.org Research into performing transformations of this compound in aqueous media, potentially using phase-transfer catalysts or designing water-soluble catalyst systems, is a significant future direction. ajrconline.org For example, iodine-promoted iodosulfonylation of alkynes has been successfully demonstrated in water at room temperature, offering a green route to vinylsulfones. rsc.org

Another avenue is the development of solvent-free reaction conditions, often aided by microwave irradiation or ball milling. ajrconline.orgbeilstein-journals.org These techniques can accelerate reaction rates and reduce the need for solvents, aligning with green chemistry principles. The use of catalytic reagents over stoichiometric ones is also paramount. ajrconline.org For instance, developing catalytic methods for the iodination of 1-undecyne (B103828) to produce this compound would be a greener alternative to traditional methods that often use stoichiometric amounts of iodinating agents.

The concept of atom economy, which seeks to maximize the incorporation of all materials from the starting materials into the final product, is central to sustainable synthesis. acs.orgnih.gov Reactions like cycloadditions and hydrofunctionalizations, which are 100% atom-economical, are particularly valuable. researchgate.net Future research will likely focus on designing new atom-economical transformations for this compound.

Integration into Advanced Multifunctional Material Design

The unique bifunctional nature of this compound makes it a prime candidate for the construction of advanced functional materials. nih.gov The terminal alkyne is a key player in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of molecular components. organic-chemistry.orgpcbiochemres.comsigmaaldrich.com

Future research will exploit this "click" capability to integrate this compound into a variety of polymer architectures. It can be used as a monomer or a functionalizing agent to create polymers with precisely defined properties. For example, after polymerization via the iodo-group (e.g., through conversion to an organometallic species followed by cross-coupling), the pendant alkyne groups along the polymer backbone can be "clicked" with various azide-containing molecules to append functionalities such as fluorophores, bioactive molecules, or stimuli-responsive units. sigmaaldrich.com